molecular formula C20H25ClN6O2 B2891332 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-42-3

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2891332
CAS No.: 851937-42-3
M. Wt: 416.91
InChI Key: FIWHAVAHSGZKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine-2,6-dione compound characterized by a 3-chlorophenyl-substituted piperazine moiety at the 8-position and an ethyl group at the 7-position. This structural framework is associated with modulation of adenosine receptors and phosphodiesterase (PDE) enzymes, making it a candidate for therapeutic applications in cardiovascular and respiratory disorders . Its synthesis typically involves alkylation or coupling reactions between substituted piperazines and purine intermediates, as seen in related compounds .

Properties

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O2/c1-4-27-16(22-18-17(27)19(28)24(3)20(29)23(18)2)13-25-8-10-26(11-9-25)15-7-5-6-14(21)12-15/h5-7,12H,4,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWHAVAHSGZKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione , also known by its CAS number 847407-32-3, is a purine derivative that has garnered significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C19H25ClN6O2C_{19}H_{25}ClN_{6}O_{2} with a molecular weight of 404.9 g/mol. Its structure features a chlorophenyl group and a piperazine moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H25ClN6O2C_{19}H_{25}ClN_{6}O_{2}
Molecular Weight404.9 g/mol
CAS Number847407-32-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Dihydrofolate Reductase (DHFR) : The compound may inhibit DHFR, an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation in rapidly dividing cells, making it a potential candidate for cancer therapy .
  • Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways. This inhibition can affect processes such as cell growth and differentiation .
  • Receptor Modulation : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways and provide therapeutic effects in psychiatric disorders .

Anticancer Potential

Research indicates that derivatives similar to this compound exhibit significant anticancer properties by targeting DHFR and various kinases. For instance, studies have shown that compounds with similar structures can effectively disrupt DNA synthesis in cancer cells .

Neuropharmacological Effects

The piperazine component has been linked to neuropharmacological activities. Compounds containing piperazine are often explored for their potential in treating anxiety and depression due to their ability to modulate serotonin receptors .

Case Studies

  • In Vitro Studies : A study evaluating the antiproliferative effects of related purine derivatives demonstrated significant inhibition of cancer cell lines when treated with these compounds. The mechanism was primarily through DHFR inhibition and subsequent disruption of nucleotide synthesis .
  • In Vivo Studies : Animal models treated with compounds structurally similar to this compound exhibited reduced tumor growth rates compared to control groups. This suggests effective bioavailability and therapeutic action in living organisms .

Scientific Research Applications

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with potential applications in scientific research, also known by its CAS number 847407-32-3. It is a purine derivative that has received interest for its possible biological activities.

Molecular Structure and Properties

  • The molecular formula is C20H25ClN6O2, and the molecular weight is 416.91 g/mol. However, another search result states the molecular formula as C19H25ClN6O2 and a molecular weight of 404.9 g/mol.
  • The compound includes a chlorophenyl group and a piperazine moiety, which are important for biological interactions.
  • IUPAC Name: 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
  • InChI: InChI=1S/C20H25ClN6O2/c1-4-27-16(22-18-17(27)19(28)24(3)20(29)23(18)2)13-25-8-10-26(11-9-25)15-7-5-6-14(21)12-15/h5-7,12H,4,8-11,13H2,1-3H3
  • InChI Key: FIWHAVAHSGZKOE-UHFFFAOYSA-N
  • Canonical SMILES: CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Biological Activity and Potential Applications

  • Target of Action : Related compounds show a high affinity for histamine H1 receptors.
  • Mode of Action : It may interact with target receptors, leading to changes in cellular signaling pathways.
  • Biochemical Pathways : Related compounds can influence serotonin and 5-hydroxyindoleacetic acid (5-HIAA) concentrations in the brain.
  • Result of Action : Related compounds have been used to manage allergies, hay fever, angioedema, and urticaria.
  • Dihydrofolate Reductase (DHFR) Inhibition : The compound may inhibit DHFR, which is critical for DNA synthesis and repair. Thus, it may be a potential candidate for cancer therapy.
  • Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways, affecting cell growth and differentiation.
  • Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways and provide therapeutic effects in psychiatric disorders.

Anticancer Potential
Research suggests that derivatives similar to this compound exhibit anticancer properties by targeting DHFR and various kinases, disrupting DNA synthesis in cancer cells.

Neuropharmacological Effects
The piperazine component has been linked to neuropharmacological activities and the potential in treating anxiety and depression due to their ability to modulate serotonin receptors.

Case Studies

  • In Vitro Studies : Purine derivatives have demonstrated significant inhibition of cancer cell lines by DHFR inhibition and subsequent disruption of nucleotide synthesis.
  • In Vivo Studies : Animal models treated with compounds structurally similar to this compound exhibited reduced tumor growth rates compared to control groups, suggesting effective bioavailability and therapeutic action in living organisms.

Comparison with Similar Compounds

Key Observations :

  • The 7-position substituent significantly influences lipophilicity and bioavailability. Ethyl (target compound) and 3-methylbutyl () groups enhance membrane permeability, while bulkier groups like 3-phenylpropyl () may reduce metabolic clearance .
  • The 8-position piperazine modification determines receptor selectivity. The 3-chlorophenyl group (target compound) enhances affinity for adenosine A2A receptors and PDE3, whereas 2-hydroxyethyl () increases polarity, favoring solubility but reducing CNS penetration .

Pharmacological Activity

Cardiovascular Activity

  • The target compound shares structural similarities with 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-... (), which demonstrated prophylactic antiarrhythmic activity (ED50 = 0.225–1.400 µM for α1-adrenoreceptors). However, the ethyl group at the 7-position in the target compound may reduce α2-adrenoreceptor affinity compared to morpholine-substituted analogues .
  • 7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-... () showed potent vasodilatory activity (comparable to cilostazol), suggesting that electron-withdrawing groups (e.g., 3-chlorophenyl in the target compound) enhance PDE3 inhibition .

Respiratory Activity

  • Compounds with piperazine-acetyl linkages () exhibited anti-asthmatic activity via PDE4 inhibition. The target compound’s 3-chlorophenyl group may similarly suppress bronchoconstriction, though direct evidence is pending .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.